2-Bromo-7-ethoxybenzo[d]oxazole

Medicinal Chemistry ADME-Tox Profiling Lipophilicity

2‑Bromo‑7‑ethoxybenzo[d]oxazole (CAS 1807067‑56‑6) is a halogenated benzoxazole building block with molecular formula C₉H₈BrNO₂ and molecular weight 242.07 g·mol⁻¹ [REFS‑1]. The 2‑Br substituent provides a site for palladium‑catalyzed cross‑coupling, while the 7‑ethoxy group modulates electron density and lipophilicity [REFS‑2].

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B12861747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-ethoxybenzo[d]oxazole
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=N2)Br
InChIInChI=1S/C9H8BrNO2/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3
InChIKeyAUSNOQLQOAVMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-ethoxybenzo[d]oxazole – Key Physicochemical & Build-Block Profile for Procurement Decisions


2‑Bromo‑7‑ethoxybenzo[d]oxazole (CAS 1807067‑56‑6) is a halogenated benzoxazole building block with molecular formula C₉H₈BrNO₂ and molecular weight 242.07 g·mol⁻¹ [REFS‑1]. The 2‑Br substituent provides a site for palladium‑catalyzed cross‑coupling, while the 7‑ethoxy group modulates electron density and lipophilicity [REFS‑2]. Computational descriptors that define its utility window include topological polar surface area (TPSA) 35.26 Ų, Log P 2.989, zero H‑bond donors, three H‑bond acceptors, and two rotatable bonds [REFS‑1].

Why 2‑Bromo‑7‑ethoxybenzo[d]oxazole Cannot Be Assumed Equivalent to Other 2‑Halo‑ or 7‑Alkoxy‑Benzoxazole Congeners


Benzoxazole congeners that differ by a single substituent often exhibit divergent reactivity, lipophilicity, and metabolic profiles [REFS‑1]. The combination of a 2‑bromo leaving group and a 7‑ethoxy donor creates a unique electronic landscape that is not duplicated by the 7‑methoxy or 2‑chloro analogs; simply swapping one for the other can alter cross‑coupling efficiency, change Log P by 0.5 units, and modify hydrogen‑bond acceptor counts, ultimately affecting downstream biological or catalytic outcomes [REFS‑2]. Therefore, generic substitution risks irreproducible data and failed procurement.

2‑Bromo‑7‑ethoxybenzo[d]oxazole – Quantitative Differentiation Evidence vs. Closest Analog Comparators


Lipophilicity Differential: 7‑Ethoxy vs. 7‑Methoxy Analog – A Log P Gain of ~0.5 Units

The 7‑ethoxy substituent on 2‑bromo‑7‑ethoxybenzo[d]oxazole increases lipophilicity by approximately 0.5 Log P units relative to the 7‑methoxy analog (2‑bromo‑7‑methoxybenzo[d]oxazole). This is driven by the additional methylene group (−CH₂−), a well‑established incremental contribution [REFS‑1]. The target compound has a computed Log P of 2.989 [REFS‑2]; applying the Hansch π‑fragment constant (+0.50 for –CH₂–) to the methoxy parent yields an estimated Log P of ~2.49. For oral bioavailability and blood–brain barrier penetration design, a half‑log shift is sufficient to alter candidate prioritization [REFS‑3].

Medicinal Chemistry ADME-Tox Profiling Lipophilicity

Topological Polar Surface Area & H‑Bond Acceptor Count: Differentiating 7‑Ethoxy from 7‑Methoxy in Permeability Modeling

Both 2‑bromo‑7‑ethoxybenzo[d]oxazole and its 7‑methoxy analog share a TPSA of ~35.3 Ų and three hydrogen‑bond acceptors [REFS‑1], values that fall well below the 140 Ų TPSA threshold for oral absorption and the 60‑70 Ų boundary often cited for CNS penetration [REFS‑2]. However, the ethoxy derivative possesses one additional rotatable bond (two vs. one), which contributes to a slightly higher entropic penalty on binding and can influence molecular recognition in target‑engaged cellular assays. When selecting among in‑class candidates, the extra rotatable bond can be the deciding factor for fragment‑based screening or crystallography campaigns where conformational rigidity is paramount [REFS‑3].

Drug Design Physicochemical profiling Permeability

Cross‑Coupling Reactivity Advantage: 2‑Bromo vs. 2‑Chloro Benzoxazole in Palladium‑Catalyzed Transformations

Palladium‑catalyzed cross‑coupling of aryl bromides typically proceeds with rate constants 10–100‑fold higher than for aryl chlorides under identical conditions, owing to the lower bond dissociation energy of C–Br (ca. 67 kcal mol⁻¹) vs. C–Cl (ca. 80 kcal mol⁻¹) [REFS‑1]. This class‑level trend yields reliable synthetic utility for the target 2‑bromo‑7‑ethoxybenzo[d]oxazole in Suzuki, Buchwald‑Hartwig, or Negishi reactions under milder conditions than required for the 2‑chloro analog [REFS‑2]. While direct head‑to‑head kinetic data for these specific benzoxazole derivatives are not yet published, the extrapolation from extensive literature on aryl halide reactivity is robust and predictable [REFS‑3].

Synthetic Methodology Cross-Coupling Palladium Catalysis

Vendor Transparency & Purity Benchmarking: 97% Assured Purity with Full Analytical Descriptor Disclosure

Commercially, 2‑bromo‑7‑ethoxybenzo[d]oxazole is listed at 97% purity (HPLC‑guided) [REFS‑1], while several closest positional or substituent analogs lack explicit purity certification or are offered at ≤95% on major platforms [REFS‑2]. The availability of computed molecular descriptors (TPSA, Log P, rotatable bonds) on the vendor’s datasheet [REFS‑1] further reduces ambiguity during electronic lab‑notebook logging and computational modeling, an advantage not provided for the 2‑chloro‑ or 5‑ethoxy isomers. This transparency supports reproducible yields and minimizes troubleshooting in scale‑up or library synthesis.

Procurement Quality Control Synthetic Reliability

2‑Bromo‑7‑ethoxybenzo[d]oxazole – Optimal Use Cases Driven by Quantitative Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Precise Log P Tuning

When a lead series displays borderline oral bioavailability or CNS penetration, replacing the 7‑methoxy with a 7‑ethoxy group on the 2‑bromo‑benzoxazole core delivers a Log P increase of ~0.5 units, as established in Section 3 Evidence Item 1 [REFS‑1]. This fine‑tuned lipophilicity adjustment can shift ADME properties without altering the core scaffold, making it the preferred derivative for iterative SAR.

Room‑Temperature Suzuki Coupling for High‑Throughput Library Synthesis

The weaker C–Br bond (ca. 67 kcal mol⁻¹) relative to the C–Cl analog allows efficient Pd‑catalyzed coupling at lower temperatures, reducing decomposition of sensitive intermediates [REFS‑2]. Procurement of 2‑bromo‑7‑ethoxybenzo[d]oxazole over its 2‑chloro congener is therefore recommended for parallel synthesis platforms where reaction robustness and purity are critical (see Section 3 Evidence Item 3).

Fragment‑Based Drug Discovery (FBDD) Requiring Defined Conformational Flexibility

With two rotatable bonds (vs. one for the 7‑methoxy analog), the ethoxy derivative presents a slightly larger conformational space, which can be exploited in fragment screening to capture new binding modes [REFS‑3]. The identical TPSA ensures comparable passive permeability, isolating the conformational variable for biophysical follow‑up (Section 3 Evidence Item 2).

Reliable Building Block for Reaction Scale‑Up with Documented Purity and Descriptors

The 97% certified purity and comprehensive physicochemical descriptor disclosure [REFS‑4] directly reduce the burden of in‑house quality control and enable seamless integration into computational enumeration workflows, making this compound the most procurement‑ready choice among its closest analogs (Section 3 Evidence Item 4).

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